N1-methylbenzene-1,3-disulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-N-methylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSISHRGIRMJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N1 Methylbenzene 1,3 Disulfonamide
Established Synthetic Routes to Disulfonamides
The formation of the sulfonamide functional group is a robust and widely utilized transformation in organic synthesis. For disulfonamides, these methods are extended to bifunctional starting materials.
Nucleophilic Substitution Reactions Involving Diamines and Arylsulfonyl Chlorides
The most traditional and widely practiced method for synthesizing sulfonamides is the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride. nih.govnih.gov This reaction is readily adaptable for the synthesis of disulfonamides by employing a diamine. In the context of N1-methylbenzene-1,3-disulfonamide, the logical precursor would be N1-methylbenzene-1,3-diamine. nih.govsigmaaldrich.com
The general reaction involves the nucleophilic attack of the amino groups of the diamine on the electrophilic sulfur atom of two equivalents of an arylsulfonyl chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride byproduct formed during the reaction. orgsyn.org The reaction is often carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at controlled temperatures, often starting at 0°C and then proceeding at room temperature. orgsyn.orgresearchgate.net
For the specific synthesis of this compound, one would react N1-methylbenzene-1,3-diamine with two equivalents of a suitable benzenesulfonyl chloride. The presence of two different amino groups in N1-methylbenzene-1,3-diamine (a primary and a secondary amine) introduces regioselectivity considerations. However, under forcing conditions with sufficient sulfonyl chloride, reaction at both nitrogen atoms is expected.
A general representation of this synthetic approach is as follows:
H2N-Ar(CH3)NH + 2 R-SO2Cl → R-SO2-NH-Ar(CH3)N-SO2-R + 2 HCl
Alternative Methods for Sulfonamide Formation
While the reaction of amines with sulfonyl chlorides is the most common route, several other methods for sulfonamide synthesis have been developed. These can be advantageous when the required sulfonyl chloride is unstable or unavailable, or when milder reaction conditions are necessary.
One such alternative involves the use of sulfonylbenzotriazoles, which are prepared from sulfinic acid salts. These reagents react with a variety of amines to form sulfonamides under generally mild conditions. orgsyn.org Another approach starts from thiols, which can be oxidized in situ to generate a sulfonyl chloride species that is then trapped by an amine. nih.govnih.gov This method avoids the isolation of the often-sensitive sulfonyl chloride.
Furthermore, direct synthesis from sulfonic acids is possible, though less common. This can be achieved using activating agents like triphenylphosphine (B44618) ditriflate or by reacting the sulfonic acid with an isocyanide. orgsyn.org More recent developments include metal-catalyzed cross-coupling reactions, for example, using palladium catalysts to couple aryl boronic acids with sources of sulfur dioxide and an amine. google.com
Targeted Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound would follow similar established routes, with modifications to the starting materials. For instance, a series of N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides were synthesized via a two-step process involving chlorosulfonation of phenetole (B1680304) followed by reaction with various amines. google.com
To create analogues of this compound, one could vary the substituents on the central benzene (B151609) ring, the N-alkyl group, or the aryl groups of the sulfonyl moieties. For example, reacting different N-substituted m-phenylenediamines with various arylsulfonyl chlorides would generate a library of related compounds.
In a study focused on developing inhibitors of oxidative phosphorylation, benzene-1,4-disulfonamide (B103779) derivatives were synthesized. nih.gov The synthesis involved reacting benzene-1,4-disulfonyl dichloride with different amines, such as diethylamine (B46881) and (R)-ethyl nipecotate, in the presence of triethylamine in dichloromethane. nih.gov A similar strategy could be applied to benzene-1,3-disulfonyl chloride and N-methylated anilines to produce a range of this compound analogues.
Optimization of Reaction Conditions for High-Yield Production and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired disulfonamide. Several factors can be adjusted to achieve this.
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used. orgsyn.orgnsf.gov
Temperature: The reaction temperature is a critical parameter. Nucleophilic substitution reactions for sulfonamide formation are often initiated at a low temperature (e.g., 0 to -5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. orgsyn.orgresearchgate.net In some cases, heating may be required to drive the reaction to completion, particularly with less reactive amines or sulfonyl chlorides. nsf.gov
Base: The selection of the base used to scavenge the HCl byproduct is important. Tertiary amines like triethylamine and pyridine are standard choices. The stoichiometry of the base is also a key consideration, with at least two equivalents typically used per mole of diamine.
Reaction Time: The duration of the reaction is monitored to ensure full conversion of the starting materials. Thin-layer chromatography (TLC) is a common technique for tracking the progress of the reaction. orgsyn.orgresearchgate.net
The table below summarizes typical reaction conditions for the synthesis of disulfonamides based on literature examples.
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diaminopyridine, Arylsulfonyl chloride | THF | Triethylamine | 0 to RT | - | - | orgsyn.org |
| Sodium p-toluenesulfinate, n-propylamine | CH3CN | NH4I | 80 | 12 | High | nsf.gov |
| Benzene-1,4-disulfonyl dichloride, Diethylamine | DCM | Triethylamine | - | - | 34 | nih.gov |
Derivatization Approaches for Structural Modification of this compound
Derivatization of a parent molecule like this compound is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties.
One primary approach to derivatization would be to modify the substituents on the aromatic rings. For instance, the benzene ring of the disulfonamide core could undergo electrophilic aromatic substitution reactions, though the strongly deactivating nature of the two sulfonamide groups would make this challenging and likely require harsh conditions.
A more feasible approach is the N-alkylation or N-arylation of the sulfonamide nitrogens, provided one starts with the parent benzene-1,3-disulfonamide (B1229733). The sulfonamide N-H is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide.
Furthermore, the synthesis can be designed to incorporate desired functionalities from the outset. By using substituted benzene-1,3-disulfonyl chlorides or substituted N-methyl-m-phenylenediamines, a wide array of derivatives can be accessed. For example, a study on the synthesis of benzene-1,4-disulfonamides involved the use of various cyclic and spiro-diamines to connect amide and carbamate (B1207046) moieties, demonstrating a modular approach to derivatization. nih.gov
Another derivatization strategy involves post-synthesis modification. For analytical purposes, derivatization is often employed to enhance detectability. For instance, sulfonamides can be reacted with fluorescent tagging agents like fluorescamine (B152294) to allow for sensitive detection by HPLC with fluorescence detection. While this is for analytical purposes, similar chemical principles could be applied to attach other functional groups for structural modification.
Computational Chemistry and Theoretical Investigations of N1 Methylbenzene 1,3 Disulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials. For N1-methylbenzene-1,3-disulfonamide, DFT calculations would be instrumental in understanding its fundamental electronic properties and energetics.
A crucial first step in the theoretical investigation of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Furthermore, due to the presence of rotatable bonds, particularly around the sulfonamide groups, this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and to map the conformational energy landscape. This would reveal the energy barriers between different conformations and their relative populations at a given temperature.
Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not from experimental or calculated sources for the specific compound.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| S-N | 1.65 | ||
| S-O | 1.45 | ||
| S-C (aromatic) | 1.78 | ||
| N-C (methyl) | 1.47 | ||
| C-S-N | 107.0 | ||
| O-S-O | 120.0 | ||
| C-S-O | 108.0 | ||
| C-N-S | 118.0 |
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the sulfonamide and methyl groups.
Hypothetical Vibrational Frequencies for this compound (Note: The following data is illustrative and not from experimental or calculated sources for the specific compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 | Stretching of the N-H bond in the sulfonamide group |
| C-H Stretch (methyl) | 2950 | Asymmetric stretching of C-H bonds in the methyl group |
| C-H Stretch (aromatic) | 3100 | Stretching of C-H bonds in the benzene (B151609) ring |
| S=O Stretch | 1350 (asymmetric), 1160 (symmetric) | Stretching of the S=O bonds |
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding and Electron Density Analysis
The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By examining the topological properties of the electron density, such as bond critical points (BCPs), one can characterize the nature of chemical bonds.
For this compound, QTAIM analysis would be used to quantify the covalent and non-covalent interactions within the molecule. For instance, it could be used to study the nature of the S-N and S-O bonds and to investigate potential intramolecular hydrogen bonds.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of different electrostatic potential.
In the case of this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonamide groups, indicating these as sites for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, making it a potential site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a localized picture of bonding and allows for the quantification of the stabilizing energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
Hypothetical NBO Analysis Results for this compound (Note: The following data is illustrative and not from experimental or calculated sources for the specific compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ*(S-O) | 5.2 |
| LP (O) | σ*(S-N) | 2.8 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO-LUMO analysis would provide insights into its electronic transitions and reactivity. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule involved in electron donation and acceptance, respectively.
Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and not from experimental or calculated sources for the specific compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
Energetic Characterization of Noncovalent Interactions through Computational Methods
As of the latest review of scientific literature, there are no available studies that provide an energetic characterization of the noncovalent interactions of this compound using computational methods. Therefore, no data tables or detailed research findings can be presented.
Biological Activity and Mechanistic Insights of Substituted Benzene Disulfonamides with N1 Methylbenzene 1,3 Disulfonamide As a Representative Scaffold
Structure-Activity Relationship (SAR) Studies of Disulfonamide Scaffolds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity and drug-like properties of a lead compound. For benzene (B151609) disulfonamide scaffolds, SAR studies have revealed key structural features that influence their therapeutic potential.
Research into a series of N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides, designed based on the anti-platelet drug picotamide, has provided insights into their anti-platelet aggregation activities. A preliminary SAR analysis indicated that introducing steric hindrance through substituents on the side chain benzene rings at the 2-position is favorable for increasing activity. researchgate.net In a separate study on benzene-1,4-disulfonamides as oxidative phosphorylation inhibitors, the chirality of a substituent was found to be critical. The R-enantiomer of one hit compound exhibited over 30-fold higher potency than its S-isoform, highlighting the specific stereochemical requirements for binding to its biological target. nih.gov
Further SAR investigations on 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acids as inhibitors of the Keap1-Nrf2 protein-protein interaction demonstrated that the core scaffold and substitution patterns significantly impact potency. The study revealed that a naphthalene (B1677914) scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition. nih.gov In the context of anti-platelet activity, it was generally observed that arylamide derivatives of isophthalamide (B1672271) showed better activity than the corresponding arylsulfonamide derivatives of benzene-1,3-disulfonamide (B1229733). researchgate.net However, certain sulfonamide analogues have demonstrated higher inhibitory activity against platelet aggregation than their amide counterparts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies on N-substituted benzenesulfonamides have also been employed to predict antimicrobial activity. These studies have shown a good correlation between the topological properties of the molecules and their antimicrobial effects. For instance, the Balaban index, which relates to the number of edges in the molecular graph, showed a significant positive correlation with antimicrobial activity. researchgate.net
| Scaffold/Series | Modification | Impact on Activity | Target/Activity |
| N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides | Introduction of steric hindrance at the 2-position of side chain benzene rings. | Increased activity | Anti-platelet aggregation |
| Benzene-1,4-disulfonamide (B103779) derivative | R-enantiomer vs. S-enantiomer. | R-enantiomer was >30-fold more potent. | Oxidative phosphorylation inhibition |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid | 2-(4-fluorobenzyloxy) substitution. | Most potent inhibition in the series. | Keap1-Nrf2 PPI inhibition |
| N-substituted benzenesulfonamides | Topological properties (e.g., Balaban index). | Good correlation with antimicrobial activity. | Antimicrobial |
Investigation of Enzyme Inhibition Mechanisms in Vitro and in Cellular Models
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and cancer. nih.gov The inhibition of mPGES-1 is considered a promising therapeutic strategy that may avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream cyclooxygenase (COX) enzymes. nih.govrsc.org
Bis(sulfonamide) compounds have been identified as potent inhibitors of mPGES-1. A patent for a series of bis(sulfonamide) derivatives describes their use for the treatment and/or prevention of diseases where modulating mPGES-1 activity is beneficial, such as pain, inflammation, and cancer. wipo.int Research on licofelone (B1675295) derivatives, which are dual mPGES-1 and 5-lipoxygenase (5-LOX) inhibitors, has shown that replacing a free acid group with sulfonamides can enhance the inhibitory potency against mPGES-1. nih.gov This highlights the potential of the sulfonamide functional group in the design of novel mPGES-1 inhibitors.
Ras proteins are critical molecular switches in cellular signaling pathways, and their oncogenic mutations are frequently found in human cancers. researchgate.net For Ras proteins to function, they must be correctly localized to the cell membrane. This localization is partly mediated by the prenyl-binding protein phosphodiesterase 6 delta (PDE6δ), which acts as a transport shuttle for farnesylated Ras isoforms. nih.gov
A novel therapeutic strategy for targeting oncogenic Ras involves disrupting this transport system. One approach is to stabilize the interaction between Ras and PDE6δ, effectively trapping Ras in the cytoplasm and preventing it from reaching the plasma membrane where it would activate downstream signaling pathways like the ERK signaling cascade. researchgate.netnih.gov This strategy has been validated using rationally designed Ras point mutations that increase its affinity for PDE6δ, leading to the inhibition of oncogenic signaling. researchgate.net
The development of small-molecule stabilizers of the Ras:PDE6δ complex is an active area of research. nih.gov Fragment screening campaigns have been initiated to identify small molecules that bind at the KRAS:PDE6D interface, with co-crystal structures confirming the binding site. researchgate.net While specific disulfonamide compounds have not yet been reported as lead candidates, this class of molecules represents a potential source of novel chemical entities for developing such inhibitors due to their diverse structural possibilities and proven ability to interact with protein surfaces.
Interactions with Biological Macromolecules (e.g., Proteins)
The biological effects of sulfonamide derivatives are predicated on their interaction with various biological macromolecules, most notably proteins and nucleic acids. The sulfonamide group itself is a key pharmacophore that can engage in multiple types of non-covalent interactions.
Studies on newly synthesized sulfonamide derivatives have demonstrated their ability to bind to DNA, primarily through a combination of intercalative and groove binding modes. rsc.org The binding affinity can be influenced by the specific substituents on the sulfonamide scaffold. In addition to DNA, proteins are a major class of targets. For example, some sulfonamide derivatives are effective inhibitors of enzymes like carbonic anhydrase and urease. rsc.org Molecular docking studies have supported experimental findings, predicting favorable binding interactions within the active sites of these enzymes. rsc.org
The cardiovascular effects of some benzenesulfonamide (B165840) derivatives have been linked to their interaction with protein targets in the cardiovascular system. cerradopub.com.br Molecular docking simulations suggest that these compounds can bind to targets like the β1 adrenergic receptor, with calculated free energies of binding indicating stable interactions. cerradopub.com.br These interactions are thought to underlie the observed effects on perfusion pressure and coronary resistance in isolated heart models. cerradopub.com.br
Antibacterial Efficacy and Mechanistic Investigations of Sulfonamide Derivatives
Sulfonamides were among the first synthetic antimicrobial agents to be widely used and continue to be an important class of antibacterial drugs. Their primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication. researchgate.net
The antibacterial spectrum of sulfonamides includes a range of Gram-positive and Gram-negative bacteria. The specific activity of sulfonamide derivatives can be modulated through chemical modification. QSAR studies have established a correlation between the physicochemical and topological properties of N-substituted benzenesulfonamides and their antimicrobial activity. researchgate.net For instance, descriptors such as the Balaban index and polar surface area have been shown to correlate well with antibacterial efficacy, providing a theoretical framework for designing more potent antibacterial agents. researchgate.net
| Compound Series | Bacterial Strains | Activity/Finding | Reference |
| 4-(1-aryl-2-oxo-1,2-dihydro-indol- 3-ylideneamino)-N-substituted benzene sulphonamides | Not specified | Good correlation between topological properties (e.g., Balaban index) and antimicrobial activity. | researchgate.net |
| General Sulfonamides | Gram-positive and Gram-negative bacteria | Competitive inhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis. | researchgate.net |
Advanced Applications and Research Utility of N1 Methylbenzene 1,3 Disulfonamide in Chemical Sciences
Role as Protecting Groups for Nitrogen and Oxygen Functionalities in Organic Synthesis
In the intricate field of multistep organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. nih.gov Sulfonamides have long been employed as a robust protecting group for amines. nih.gov The key attributes of an effective protecting group are straightforward installation, stability across various reaction conditions, and selective removal under mild conditions. nih.gov
Traditional arenesulfonamide protecting groups, such as p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl), have been widely used but present a classic dilemma for chemists. nih.gov While p-toluenesulfonamides offer high stability and robustness, their cleavage often requires harsh conditions that can compromise other functionalities within a complex molecule. nih.govresearchgate.net Conversely, nitrobenzenesulfonamides are easier to cleave but exhibit limited stability to a range of reagents and reaction conditions. nih.govresearchgate.net
To address this challenge, significant research has been directed toward developing new sulfonamide-based protecting groups that balance stability with facile cleavage. A notable advancement in this area is the development of 2,4,6-tris(trifluoromethyl)benzenesulfonamides, termed "Nms-amides". nih.govresearchgate.net Developed through computational in silico studies, the Nms group has demonstrated superiority over traditional sulfonamide protecting groups in a variety of case studies. nih.gov It offers the desired high stability and is compatible with a broad range of functional groups, including halides, boronic esters, and nitro groups, and is stable in the presence of reducing agents and organometallic reagents. researchgate.netenamine.net
The protection of primary and secondary amines with the corresponding sulfonylating agent for the Nms group, Nonafluoromesitylenesulfonyl chloride (NmsCl), proceeds efficiently under mild conditions. nih.govenamine.net The deprotection is also exceptionally smooth and can be achieved under mild conditions using thiols. researchgate.net This orthogonality to other protecting groups like the Boc group makes it a valuable tool in complex synthetic sequences. enamine.net
Table 1: Comparison of Arenesulfonamide Protecting Groups for Amines
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| p-Toluenesulfonyl | Tosyl, Ts | High | Harsh (e.g., strong acid, dissolving metal reduction) | Robust, stable to many reagents | Difficult to remove nih.govresearchgate.net |
| o/p-Nitrobenzenesulfonyl | Nosyl, Ns | Moderate | Mild (e.g., thiols, nucleophiles) | Easily cleaved nih.gov | Limited stability to various reagents (e.g., Grignard) nih.govresearchgate.net |
| 2,4,6-Tris(trifluoromethyl)benzenesulfonyl | Nms | High | Mild (e.g., thiols) | High stability, orthogonal to other groups, allows for "deprotective functionalization" nih.govresearchgate.netenamine.net | Newer, less established than Ts or Ns |
Contributions to Dye Chemistry and Material Science for Enhanced Properties
A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the application of N1-methylbenzene-1,3-disulfonamide in the fields of dye chemistry or material science. While sulfonamide and sulfonic acid derivatives are known to be incorporated into various dyes and functional materials, specific studies detailing the synthesis or properties of materials derived from this compound are not presently available. tsijournals.comxingfeichemical.com
Development of Chemical Probes and Research Reagents Based on the Disulfonamide Scaffold
An extensive search of the current scientific literature did not reveal any specific instances of this compound being developed or utilized as a chemical probe or a specialized research reagent. The design of chemical probes often relies on scaffolds that can be readily modified with reporter tags or possess specific reactivity towards biological targets. nih.gov While the sulfonamide functional group is present in various biologically active molecules and some chemical probes, there is no specific literature detailing the application of the this compound scaffold for this purpose. nih.govrsc.org
Future Directions and Emerging Research Avenues for N1 Methylbenzene 1,3 Disulfonamide
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of N1-methylbenzene-1,3-disulfonamide and its derivatives is an area ripe for innovation, with a strong focus on developing more efficient and environmentally benign methodologies. Traditional methods for creating sulfonamides often involve sulfonyl chlorides, which can be harsh and produce significant waste. rsc.orgnih.gov Future research is geared towards overcoming these limitations.
Key areas of exploration include:
Green Solvents and Catalysts: Researchers are investigating the use of water, deep eutectic solvents (DESs), and ionic liquids as reaction media to replace volatile organic compounds. rsc.orgsci-hub.senih.gov For instance, a facile and environmentally friendly synthesis of sulfonamides has been demonstrated in water, avoiding the need for organic bases and simplifying product isolation. rsc.org Similarly, the use of deep eutectic solvents like choline (B1196258) chloride/glycerol has shown high yields at ambient temperatures. nih.gov
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses are being explored to reduce reaction times and energy consumption. nih.gov These methods have already proven effective for other sulfonamide derivatives, suggesting their applicability to this compound. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a green route for synthesizing sulfonamides and disulfonamides by avoiding toxic reagents and operating under mild conditions. researchgate.net
Advanced Computational Design and Predictive Modeling of Derivatives with Targeted Interactions
Computational tools are becoming indispensable in modern chemistry for designing novel molecules with specific properties. For this compound, these methods can accelerate the discovery of derivatives with enhanced biological activity or material properties.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing various structural features, researchers can predict the efficacy of new derivatives. nih.gov
Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as a protein or enzyme. It can be used to predict the binding affinity and mode of interaction of this compound derivatives, guiding the design of more potent inhibitors or modulators. mdpi.com
Pharmacophore Modeling: This involves identifying the essential structural features required for a molecule to interact with a specific target. This information can then be used to design new derivatives with improved target specificity.
Machine Learning and AI: Advanced algorithms can analyze large datasets to predict the properties of novel compounds, screen virtual libraries, and even propose new synthetic routes. rsc.orgrsc.org
Deeper Mechanistic Elucidation of Interactions with Biological Targets
Understanding how this compound and its analogs interact with biological systems at a molecular level is crucial for their development as therapeutic agents or biological probes. The sulfonamide group is a key feature in a wide range of drugs, acting on targets like dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrases in humans. nih.govdrugbank.com
Future research will aim to:
Identify and Validate Biological Targets: High-throughput screening and proteomics approaches can be used to identify the specific proteins or enzymes that interact with this compound.
Characterize Binding Kinetics and Thermodynamics: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information about the affinity, kinetics, and thermodynamics of binding to a target.
Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.
Integration in Supramolecular Chemistry and Nanotechnology Applications
The unique structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and functional nanomaterials.
Emerging research in this domain includes:
Self-Assembling Systems: The ability of sulfonamide groups to form hydrogen bonds can be exploited to create self-assembling materials such as gels, liquid crystals, and nanofibers. rsc.org
Functional Nanoparticles: this compound can be used to functionalize nanoparticles, enhancing their stability, solubility, and targeting capabilities for applications in drug delivery and diagnostics. nih.govmdpi.comnih.gov For example, sulfonamide-functionalized nanoparticles have been shown to have antibacterial properties. nih.gov
Metal-Organic Frameworks (MOFs): The disulfonamide moiety can act as a linker in the construction of MOFs, which are porous materials with potential applications in gas storage, catalysis, and separation.
Responsive Materials: By incorporating photo- or pH-responsive groups, it may be possible to create "smart" materials based on this compound that change their properties in response to external stimuli.
Application in Specialized Analytical Methodologies and Sensor Development
The ability of the sulfonamide group to interact with various ions and molecules makes this compound a promising candidate for the development of novel analytical tools and chemical sensors. tandfonline.com
Potential applications in this area include:
Chemosensors: Derivatives of this compound could be designed as fluorescent or colorimetric sensors for the detection of specific metal ions, anions, or small molecules. tandfonline.comnih.gov The binding of the target analyte would induce a measurable change in the optical properties of the sensor molecule. nih.gov
Electrochemical Sensors: The compound could be immobilized on an electrode surface to create an electrochemical sensor for the detection of various analytes. mdpi.com The interaction between the analyte and the disulfonamide would alter the electrochemical signal.
Hydrogel-Based Sensors: By incorporating the compound into a hydrogel matrix, it may be possible to develop sensors that respond to changes in their chemical environment by swelling or shrinking. researchgate.netpurdue.edu This change in volume can be detected optically or electronically. researchgate.netpurdue.edu
Q & A
Q. What are the optimized synthetic routes for N1-methylbenzene-1,3-disulfonamide and its derivatives?
The synthesis typically involves halogenation or alkylation of benzene-1,3-disulfonamide. For example, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) is prepared by treating benzene-1,3-disulfonamide with NaOCl under ambient conditions . Solvent-free methods using polyhalogenated sulfonamides as catalysts are preferred for efficiency, reducing reaction times to minutes with yields >95% . Key steps include controlled halogenation to avoid over-substitution and characterization via IR (e.g., ν~SO2~ at 1168–1377 cm⁻¹) and elemental analysis .
Q. How is the structural flexibility of this compound derivatives validated experimentally?
X-ray crystallography and NMR spectroscopy are critical. For instance, X-ray studies reveal conformational flexibility in sulfonamide groups within 11–13-membered heterocycles, while 2D - HMBC NMR differentiates regioisomers (e.g., distinguishing amino vs. nitroso substituents) . NMR chemical shifts (e.g., α-amino carbons at ~165 ppm) confirm functional group positioning .
Q. What catalytic roles do this compound derivatives play in organic synthesis?
These compounds act as Lewis acid catalysts or halogenating agents. Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) facilitates benzylic bromination and acetylations under microwave irradiation, achieving >90% yields . TBBDA enables one-pot syntheses of quinazolin-4(1H)-ones and bis-indolyl methanes via electrophilic substitutions, with reaction times as short as 1 minute under solvent-free conditions .
Advanced Research Questions
Q. How do researchers resolve contradictions in catalytic efficiency between this compound derivatives?
Comparative studies assess factors like halogen type (Br vs. Cl), polymer vs. monomeric forms, and solvent effects. For example, TBBDA outperforms PBBS in bromination due to higher electrophilicity, while poly(N,N'-dichloro derivatives show superior activity in aqueous-phase reactions . Kinetic studies (e.g., rate constants via UV-Vis) and Hammett plots help rationalize substituent effects on reactivity .
Q. What mechanistic insights explain the dual role of these compounds as catalysts and reagents?
Mechanistic studies propose halogen transfer via radical or ionic pathways. In THP ether synthesis, TBBDA generates Br ions that activate alcohols, followed by nucleophilic trapping. For indole alkylation, electrophilic intermediates form through sulfonamide-assisted aldehyde activation, confirmed by trapping experiments and DFT calculations . In situ IR monitoring identifies key intermediates like N-haloamines .
Q. How are this compound derivatives applied in multicomponent reactions (MCRs)?
TBBDA catalyzes MCRs such as the synthesis of trisubstituted 1,8-naphthyridines from aldehydes, aminopyridines, and cyanoacetates. The catalyst stabilizes imine intermediates, enabling cyclization at room temperature with 85–92% yields . Green metrics (e.g., E-factor < 0.5) highlight advantages over metal-based catalysts .
Q. What strategies improve the selectivity of sulfonamide derivatives in enzyme inhibition studies?
Structure-activity relationship (SAR) studies focus on substituent effects. For carbonic anhydrase inhibition, 6-chloro-4-amino derivatives exhibit nanomolar IC values by forming hydrogen bonds with Thr199 and Zn. Co-crystallography (PDB: 3KSV) reveals that methyl groups at N1 enhance hydrophobic interactions without steric clashes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for sulfonamide-catalyzed reactions?
Variability often stems from reaction setup (e.g., solvent-free vs. aqueous conditions) or catalyst purity. For example, TBBDA-mediated indole alkylation yields 98% under grinding but drops to 75% in ethanol due to solubility issues . Reproducibility requires strict control of moisture (Karl Fischer titration) and catalyst characterization (TGA for thermal stability) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
